

# A Comparative Guide to Inter-Laboratory Quantification of Daclatasvir

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The information presented is collated from a range of independent laboratory studies, offering insights into the performance and application of different techniques. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, from routine quality control to advanced pharmacokinetic studies.

#### **Comparative Overview of Analytical Methods**

The quantification of Daclatasvir in pharmaceutical formulations and biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC-UV): This method is widely used for the analysis of Daclatasvir in bulk drug and pharmaceutical dosage forms.[1] It offers a balance of accuracy, precision, and cost-effectiveness for routine quality control assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of Daclatasvir in biological matrices such as human plasma, LC-MS/MS is the preferred method



due to its high sensitivity and selectivity.[2][3] This technique is essential for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured.[4][5]

The following sections provide a detailed breakdown of the experimental protocols and performance data for these methods as reported in various studies.

### **Quantitative Data Summary**

The performance of different analytical methods for Daclatasvir quantification is summarized in the tables below. These tables provide a comparative view of key validation parameters, allowing for an informed decision on method selection.

Table 1: Comparison of HPLC-UV Methods for Daclatasvir Quantification

Parameter	Method 1[6]	Method 2[1]	Method 3[7]	Method 4[8]
Linearity Range	1 - 5 μg/mL	10 - 50 μg/mL	50 - 200 μg/mL	10 - 100 μg/mL
Accuracy (% Recovery)	99%	97.95% - 100.78%	Not explicitly stated	Not explicitly stated
Precision (RSD %)	Intraday: 0.36, Interday: 0.79	Intraday: < 0.33, Interday: < 0.89	≤ 2%	Not explicitly stated
Limit of Detection (LOD)	Not explicitly stated	0.0416 μg/mL	Not explicitly stated	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	0.1261 μg/mL	Not explicitly stated	Not explicitly stated
Retention Time (min)	3.0 ± 0.1	3.760 ± 0.01	~5.5	Not explicitly stated

Table 2: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Daclatasvir Quantification in Human Plasma



Parameter	LC-MS/MS Method 1[2]	UPLC-MS/MS Method 2[4]	LC-MS/MS Method 3[3]	UPLC-MS/MS Method 4[5]
Linearity Range	1 - 5000 ng/mL	10.004 - 3001.218 ng/mL	3 - 3000 ng/mL	5 - 4000 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL	10.004 ng/mL	3 ng/mL	5 ng/mL
Accuracy (% Deviation)	± 5.3%	85-115% of nominal	Not explicitly stated	Within acceptable limits
Precision (% CV)	Intra-run: $\leq 4.5\%$ , Inter-run: $\leq 2.9\%$	< 15%	Not explicitly stated	Within acceptable limits
Sample Preparation	Methyl-t-butyl ether extraction	Solid Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)	Acetonitrile Precipitation
Run Time	Not explicitly stated	Not explicitly stated	Not explicitly stated	1.2 min

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a practical reference for laboratory implementation.

# HPLC-UV Method for Daclatasvir in Solid Dosage Form[6]

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C-18 column (25 cm length, 4.6 mm internal diameter, 5 μm particle size).
- Mobile Phase: Acetonitrile and phosphate buffer (40:60 v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 304 nm.



• Sample Preparation: A stock solution of Daclatasvir is prepared in a suitable solvent and further diluted with the mobile phase to achieve concentrations within the calibration range.

## Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets[1]

- Instrumentation: Reversed-Phase High-Performance Liquid Chromatograph with a UV detector.
- · Column: Hypersil C18 column.
- Mobile Phase: Acetonitrile: 0.05% o-phosphoric acid in water (50:50 v/v).
- Flow Rate: 0.7 mL/min.
- Detection Wavelength: 315 nm.
- Column Temperature: 40 °C.
- Sample Preparation: Involves dissolving the tablet powder in a suitable solvent, followed by filtration and dilution to the desired concentration.

# Multiplexed LC-MS/MS Method for Simultaneous Quantification in Human Plasma[2]

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
- Sample Preparation: Extraction of plasma samples with methyl-t-butyl ether.
- Detection: Multiple Reaction Monitoring (MRM) mode.
- Internal Standard: Use of a suitable internal standard is recommended for accurate quantification.

# UPLC-MS/MS Method for Simultaneous Quantification of Daclatasvir and Sofosbuvir in Human Plasma[4]

• Instrumentation: Acquity UPLC system equipped with a Waters Xevo TQ MS system.

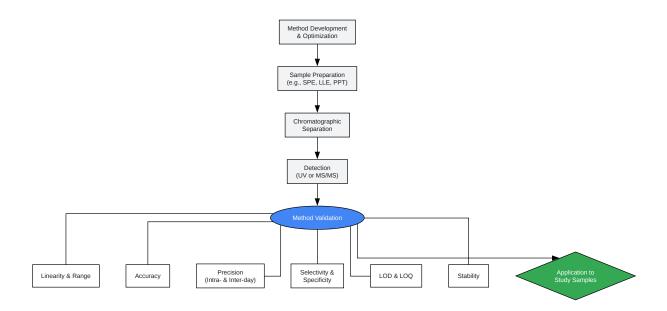


- Column: Gemini NX 5μ C18 (50 × 2.0mm).
- Mobile Phase: Gradient elution with 5 mM Ammonium Formate buffer and Acetonitrile.
- Flow Rate: 0.300 mL/min.
- Detection: Electrospray ionization in positive ion mode.
- Sample Preparation: Solid Phase Extraction (SPE) was found to yield better recovery and low matrix effect.

#### **Visualized Workflows and Relationships**

The following diagrams illustrate the typical workflows and logical relationships involved in the comparison of Daclatasvir quantification methods.

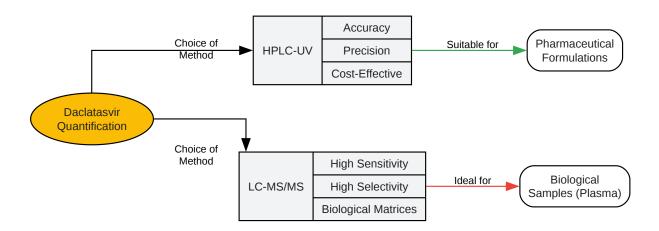




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Caption: General workflow for bioanalytical method validation.





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Caption: Comparison of analytical methods for Daclatasvir.

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